molecular formula C18H26N2O3 B13884207 tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate

tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate

Cat. No.: B13884207
M. Wt: 318.4 g/mol
InChI Key: AGMCQTBAUYROHB-UHFFFAOYSA-N
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Description

tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate moiety, and a phenylpiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpiperidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its phenylpiperidine moiety is particularly useful in the design of ligands for neurotransmitter receptors .

Medicine: It can serve as a scaffold for the design of new therapeutic agents targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The phenylpiperidine moiety can bind to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate is unique due to its specific phenylpiperidine structure. This structural feature imparts distinct chemical and biological properties, making it particularly valuable in the design of receptor ligands and therapeutic agents .

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-13-16(21)20-11-9-15(10-12-20)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22)

InChI Key

AGMCQTBAUYROHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

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